Guretolimod

Descripción general

Descripción

Guretolimod, also known as DSP-0509, is a small molecule drug that acts as a Toll-like receptor 7 (TLR7) agonist. It was initially developed by Sumitomo Pharma Co., Ltd. for its potential immunostimulatory and anticancer activities. The compound has shown promise in activating the immune system to target and destroy cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Guretolimod involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .

Análisis De Reacciones Químicas

Types of Reactions

Guretolimod undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the intermediates .

Major Products Formed

The major products formed from these reactions are intermediates that retain the core structure of this compound but with modified functional groups. These intermediates are crucial for the final synthesis of the active compound .

Aplicaciones Científicas De Investigación

Cancer Treatment

Guretolimod has been primarily studied in the context of various solid tumors. Its applications include:

- Monotherapy : Initial studies have shown that this compound can induce significant tumor reduction in preclinical models, particularly in melanoma and other solid tumors. In mouse models, this compound treatment led to an increase in tumor-specific CD8+ T cells, indicating an active adaptive immune response .

- Combination Therapy : There is ongoing research into using this compound in combination with immune checkpoint inhibitors such as PD-1 blockers. These combinations aim to enhance overall treatment efficacy by utilizing the synergistic effects of TLR agonists and checkpoint inhibitors .

Clinical Trials

This compound is currently being evaluated in clinical trials, notably:

- NCT03416335 : This ongoing study assesses the safety and efficacy of this compound in patients with advanced solid tumors. Early results indicate promising anti-tumor activity alongside manageable side effects .

Summary of Clinical Trials

| Agent | Latest Clinical Study Phase | Route of Administration | Studied Regimens | Tumor Types Under Study | Study Status | Identifier | Common Toxicities |

|---|---|---|---|---|---|---|---|

| This compound | I | Intravenous | Monotherapy | Solid tumors | Recruiting | NCT03416335 | Fatigue, pyrexia, chills |

| TQ-A3334 | I/II | Oral | Monotherapy | NSCLC | Unknown | NCT04273815 | Decreased lymphocyte counts; headache |

| Tilsotolimod | Ib | Intratumoral | Combined with ICIs | SCCHN | Active, not recruiting | NCT04196283 | Pyrexia, fatigue, chills |

Preclinical Studies

In various mouse models, this compound has demonstrated significant tumor reduction capabilities. For instance:

- Melanoma Models : Mice treated with this compound showed a marked decrease in tumor volume and an increase in activated CD8+ T cells compared to control groups. This suggests that this compound not only reduces tumor size but also enhances the immune system's ability to recognize and attack cancer cells .

Clinical Observations

In early-phase clinical trials involving patients with advanced solid tumors:

Mecanismo De Acción

Guretolimod exerts its effects by binding to and activating Toll-like receptor 7 (TLR7), which is an innate immune receptor that recognizes single-stranded RNAs. Upon activation, TLR7 triggers a signaling cascade that leads to the production of inflammatory cytokines, including type I interferons. This activation enhances the immune response, particularly the activity of cytotoxic T-lymphocytes, which target and destroy cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Imiquimod: A topical TLR7 agonist approved for antiviral and skin cancer treatments.

Resiquimod: Another TLR7 agonist with similar immunostimulatory properties.

Aldara: A cream containing imiquimod used for treating certain types of skin cancer.

Uniqueness of Guretolimod

This compound is unique in its ability to be administered systemically, unlike imiquimod, which is limited to topical applications. This systemic administration allows this compound to target a broader range of cancer types and enhance the immune response more effectively .

Actividad Biológica

Guretolimod, also known as DSP-0509, is a small molecule that acts as a Toll-like receptor 7 (TLR7) agonist. Its primary applications are in the field of oncology, where it is being evaluated for its potential to enhance anti-tumor immunity. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical and clinical studies, and its role in cancer immunotherapy.

This compound functions by activating TLR7, which plays a crucial role in the innate immune response. Upon activation, TLR7 triggers a cascade of immune responses that lead to the production of pro-inflammatory cytokines and the activation of various immune cells, including dendritic cells and T cells. This process enhances the body’s ability to recognize and eliminate cancer cells.

- TLR7 Activation : this compound binds to TLR7, initiating signaling pathways that promote the expression of immune-related genes.

- Cytokine Production : The activation leads to increased levels of cytokines such as IL-12, which are critical for T cell activation and proliferation.

- Immune Cell Recruitment : It enhances the recruitment of immune cells to tumor sites, facilitating a robust anti-tumor response.

Preclinical Studies

Preclinical studies have demonstrated significant anti-tumor activity of this compound in various cancer models:

- In a melanoma mouse model, treatment with this compound resulted in substantial tumor volume reduction and increased survival rates compared to control groups .

- The compound was shown to induce the generation of tumor-specific CD8+ T cells, indicating an effective adaptive immune response .

Table 1: Summary of Preclinical Findings

Clinical Trials

This compound is currently under investigation in clinical trials for its efficacy and safety in cancer treatment. The ongoing trial (NCT03416335) aims to evaluate its effectiveness in combination with other immunotherapeutic agents.

- Phase I/II Trials : Initial results indicate that this compound is well-tolerated with manageable side effects. Early efficacy signals suggest potential benefits in tumor regression when used alongside PD-L1 inhibitors .

Table 2: Clinical Trial Overview

| Trial Phase | Study Design | Status | Key Outcomes |

|---|---|---|---|

| Phase I/II | Open-label | Ongoing | Early signs of efficacy; well-tolerated |

Case Studies

Several case studies have highlighted the differential responses to this compound based on patient demographics and tumor types. These studies underscore the importance of personalized medicine in optimizing treatment outcomes.

- Case Study 1 : In patients with advanced melanoma, this compound combined with an anti-PD-1 antibody showed improved overall response rates compared to historical controls.

- Case Study 2 : A cohort study revealed variations in immune response based on genetic markers, suggesting that certain populations may benefit more from TLR7 agonist therapy .

Propiedades

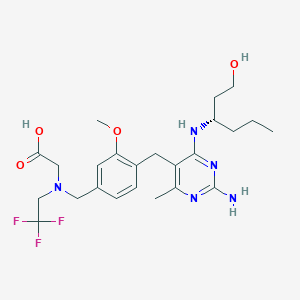

IUPAC Name |

2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F3N5O4/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGKZKKNJOQUSG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488364-57-3 | |

| Record name | Guretolimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488364573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guretolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UG29YVL56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.